Arbutin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in ethyl ether; insoluble in benzene, chloroform, CS2

Soluble in water and alcohol

Synonyms

Canonical SMILES

Isomeric SMILES

Skin Lightening Properties

Arbutin demonstrates promise as a skin lightening agent. It works by inhibiting tyrosinase, an enzyme that plays a crucial role in melanin production. Melanin is the pigment responsible for skin and hair color. By reducing tyrosinase activity, arbutin can help lighten hyperpigmentation, age spots, and sun damage [1].

Mechanism of Action

Researchers are actively investigating the mechanisms by which arbutin exerts its effects. Studies suggest that arbutin may not only inhibit tyrosinase activity but also interfere with melanosome maturation, the organelles within melanocytes that produce melanin [2].

Safety and Efficacy

While arbutin appears to be a well-tolerated skin lightening agent, ongoing research is evaluating its long-term safety and efficacy. Some studies suggest that arbutin may break down into hydroquinone, a more potent but potentially irritating skin lightening agent, under certain conditions [3].

- Source: The in vivo skin accumulations of alpha-arbutin following application...

Delivery Systems

Research is also exploring methods to improve the delivery of arbutin through the skin. Due to its chemical structure, arbutin may have difficulty penetrating the deeper layers of the skin. Scientists are investigating the use of encapsulation techniques and other delivery systems to enhance arbutin's effectiveness [4].

- Source: The in vivo skin accumulations of alpha-arbutin following application...

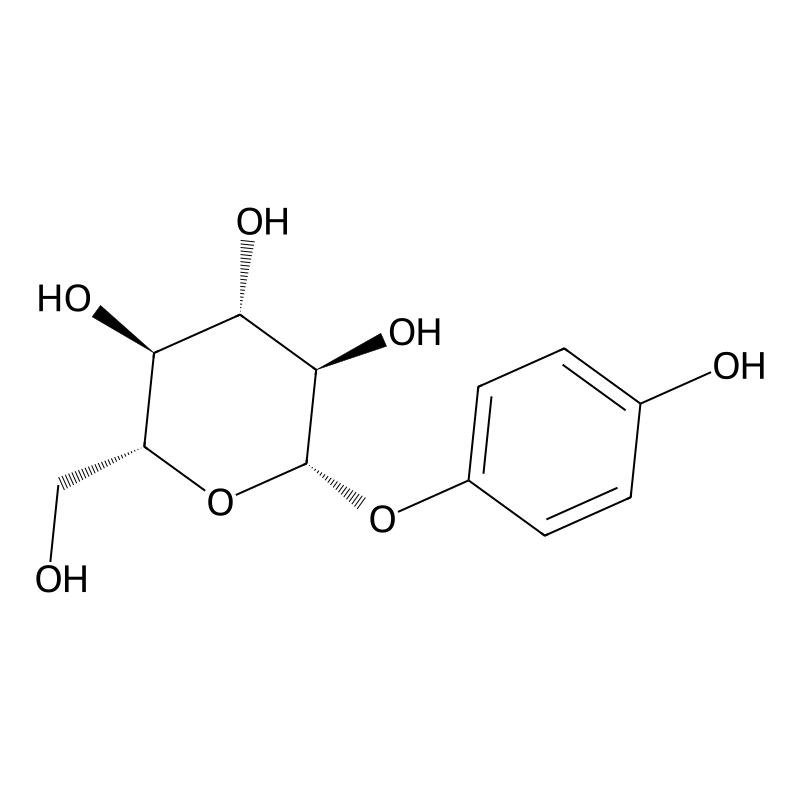

Arbutin is a glycosylated derivative of hydroquinone, specifically a hydroquinone glycoside. It consists of a glucose molecule chemically bonded to hydroquinone and is primarily found in the leaves and bark of various plants, notably the bearberry plant (Arctostaphylos uva-ursi). The compound exists in three stereoisomeric forms: α-arbutin, β-arbutin, and γ-arbutin, with β-arbutin being the most prevalent in nature. Arbutin has gained popularity in cosmetic formulations due to its skin-lightening properties, which are attributed to its ability to inhibit melanin synthesis in the skin .

In terms of enzymatic activity, arbutin acts as a competitive inhibitor of the enzyme tyrosinase, which catalyzes the conversion of L-tyrosine to L-DOPA and subsequently to melanin. By binding to the active site of tyrosinase, arbutin reduces melanin production, thus contributing to its skin-lightening effects .

Arbutin exhibits significant biological activity primarily through its action on melanocytes, the cells responsible for melanin production. It inhibits tyrosinase activity, leading to decreased melanin synthesis. Studies have shown that arbutin can reduce melanin content in cultured human melanocytes without significantly affecting cell viability . Additionally, arbutin has antioxidant properties, allowing it to scavenge reactive oxygen species and potentially protect skin cells from oxidative stress .

Arbutin can be synthesized through various methods:

- Natural Extraction: It can be extracted from plant sources such as bearberry leaves.

- Chemical Synthesis: A common synthetic route involves the reaction of acetobromoglucose with hydroquinone in the presence of an alkali .

- Enzymatic Synthesis: Recent advancements have led to the development of enzymatic methods using glycosyltransferases to produce α-arbutin from hydroquinone selectively .

Arbutin is widely used in cosmetic products aimed at treating hyperpigmentation issues. Its applications include:

- Skin Lightening: Used in creams and serums to reduce dark spots and even skin tone.

- Cosmetic Formulations: Incorporated into various skincare products due to its mildness compared to other depigmenting agents like hydroquinone.

- Antioxidant Agent: Utilized for its potential protective effects against oxidative damage in skin formulations .

Research indicates that arbutin interacts with several biological pathways:

- Tyrosinase Inhibition: Arbutin competes with L-tyrosine for binding at the active site of tyrosinase, effectively reducing melanin synthesis .

- Reactive Oxygen Species Scavenging: It has been shown to scavenge free radicals and enhance cellular antioxidant defenses by activating the erythroid 2-associated factor 2 (Nrf2) pathway .

- Cellular Effects: In studies involving human melanoma cells, arbutin demonstrated a concentration-dependent inhibition of melanin synthesis without adversely affecting cell growth at lower concentrations .

Arbutin shares structural similarities with other compounds that also exhibit skin-lightening properties. Below is a comparison with notable similar compounds:

| Compound | Structure Type | Mechanism of Action | Potency (vs Tyrosinase) | Source |

|---|---|---|---|---|

| Arbutin | Hydroquinone Glycoside | Tyrosinase inhibitor | Moderate | Bearberry plant |

| α-Arbutin | Hydroquinone Glycoside | More potent tyrosinase inhibitor than β-arbutin | High | Synthetic |

| Hydroquinone | Simple Phenolic Compound | Directly inhibits tyrosinase | Very High | Synthetic/Natural |

| Kojic Acid | Fungal Metabolite | Inhibits tyrosinase and has antioxidant properties | Moderate | Fungi |

| Licorice Extract | Flavonoid | Inhibits tyrosinase and reduces inflammation | Moderate | Licorice root |

Uniqueness of Arbutin

Arbutin's uniqueness lies in its dual action as both a tyrosinase inhibitor and an antioxidant. Unlike hydroquinone, which can be cytotoxic at higher concentrations, arbutin offers a safer alternative for skin lightening with fewer side effects. Moreover, α-arbutin is noted for its enhanced potency over β-arbutin while maintaining similar safety profiles .

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₇ |

| IUPAC Name (β-arbutin) | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol |

| IUPAC Name (α-arbutin) | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol |

| Molecular Weight | 272.25 g/mol |

| CAS Registry Number (β-arbutin) | 497-76-7 |

| CAS Registry Number (α-arbutin) | 84380-01-8 |

| Stereochemistry (β-form) | β-D-glucopyranoside linkage |

| Stereochemistry (α-form) | α-D-glucopyranoside linkage |

| InChI Key | BJRNKVDFDLYUGJ-RMPHRYRLSA-N (β-form) |

| PubChem CID (β-arbutin) | 440936 |

| PubChem CID (α-arbutin) | 158637 |

The optical activity of arbutin demonstrates stereochemical significance, with β-arbutin exhibiting a specific rotation [α]²⁵D of -66.0° to -62.0° (c = 3% in water), reflecting the compound's chiral nature and absolute configuration [9]. The molecular geometry encompasses five defined stereocenters within the glucose ring system, each contributing to the overall three-dimensional architecture and stereochemical identity [10].

Thermal Stability and Phase Behavior

The thermal stability profile of arbutin reveals characteristic temperature-dependent behavior patterns essential for understanding its physicochemical properties and processing requirements. β-arbutin demonstrates a well-defined melting point ranging from 195°C to 198°C, indicating substantial thermal stability under standard atmospheric conditions [9] [11] [12]. The predicted boiling point extends to 561.6 ± 50.0°C, though this parameter reflects theoretical calculations rather than experimental determination due to thermal decomposition occurring at lower temperatures [13] [14] [12].

Thermal decomposition analysis reveals that arbutin maintains structural integrity at temperatures below 100°C, with α-arbutin demonstrating superior thermal stability compared to its β-anomer [15]. Systematic thermal stability studies conducted across temperature ranges from 60°C to 120°C demonstrate gradual decomposition pathways leading to hydroquinone formation [16]. The compound exhibits excellent thermal stability at ambient temperature (25°C), maintaining chemical integrity for extended periods exceeding 36 months under appropriate storage conditions [17].

The phase behavior of arbutin encompasses multiple solid-state forms, including anhydrous polymorphs and various solvates. Crystallographic investigations have identified six distinct solid forms of arbutin, comprising the anhydrous form I and five different solvates [8]. The formation of isostructural solvates demonstrates the compound's ability to accommodate various solvent molecules within its crystal lattice while maintaining similar packing arrangements [8].

Table 2: Thermal Stability and Phase Behavior

| Property | Value | Reference |

|---|---|---|

| Melting Point | 195-198°C | [9] [11] [12] |

| Boiling Point (predicted) | 561.6 ± 50.0°C | [13] [14] [12] |

| Flash Point | 293.4 ± 30.1°C | [14] [12] |

| Thermal Decomposition Temperature | 60-120°C (gradual) | [16] |

| Stability at 25°C | Stable for 36 months | [17] |

| Stability at 40°C | Stable with minimal degradation | [17] |

| Stability below 100°C | Thermally stable (α-arbutin) | [15] |

| Phase Transition Temperature | No polymorphic transitions observed | [18] [19] |

Differential scanning calorimetry analyses reveal that arbutin exhibits minimal polymorphic transitions under standard heating conditions, indicating thermodynamic stability of the primary crystalline form [18] [19]. The correlation between crystal lattice energy and thermal stability demonstrates that various solvates exhibit predictable thermal behavior patterns based on their structural arrangements [8].

The thermal stability assessment under accelerated conditions (40°C) indicates minimal degradation over extended periods, with hydroquinone content remaining below quantifiable limits [17]. Flash point determination establishes the compound's ignition temperature at 293.4 ± 30.1°C, providing essential information for safe handling and processing procedures [14] [12].

Solubility Profiles in Organic and Aqueous Solvents

The solubility characteristics of arbutin demonstrate pronounced solvent-dependent behavior patterns reflecting the compound's amphiphilic nature and hydrogen bonding capacity. Aqueous solubility represents the most significant parameter for biological and cosmetic applications, with β-arbutin exhibiting water solubility of 100-150 g/L (10-15 g/100 mL) at 20°C [20] [11]. Enhanced solubility occurs in hot water systems, reaching concentrations of 50 mg/mL under elevated temperature conditions [9] [11].

The European Commission scientific assessment reports α-arbutin water solubility of 151 g/L at 20 ± 5°C, determined through standardized flask methodology [20]. Phosphate-buffered systems (pH 7.2) demonstrate reduced solubility for α-arbutin at approximately 5 mg/mL, indicating pH-dependent solubility behavior [21].

Organic solvent solubility profiles reveal selective dissolution patterns based on solvent polarity and hydrogen bonding capacity. α-arbutin demonstrates limited ethanol solubility at approximately 1 mg/mL, while exhibiting enhanced dissolution in dimethyl sulfoxide (15 mg/mL) and dimethyl formamide (10 mg/mL) [21]. Methanol systems provide favorable solubility conditions for both arbutin anomers [22].

Table 3: Solubility Profiles in Organic and Aqueous Solvents

| Solvent | Solubility (β-arbutin) | Reference |

|---|---|---|

| Water (20°C) | 10-15 g/100 mL (100-150 g/L) | [20] [11] |

| Water (hot) | 50 mg/mL | [9] [11] |

| Ethanol | 1 mg/mL (α-arbutin) | [21] [22] |

| Methanol | Soluble | [22] |

| DMSO | 15 mg/mL (α-arbutin) | [21] |

| Dimethyl formamide | 10 mg/mL (α-arbutin) | [21] |

| Phosphate Buffer (pH 7.2) | 5 mg/mL (α-arbutin) | [21] |

| Ether | Insoluble | [22] |

| Chloroform | Insoluble | [22] |

| Benzene | Insoluble | [22] |

Nonpolar organic solvents demonstrate negligible arbutin solubility, with complete insolubility observed in ether, chloroform, and benzene systems [22]. This solubility pattern reflects the compound's polar character dominated by multiple hydroxyl functional groups and the glycosidic linkage structure.

Temperature-dependent solubility behavior indicates enhanced dissolution at elevated temperatures, particularly in aqueous systems where hydrogen bonding interactions facilitate molecular dissolution. The solubility enhancement in warm water compared to ambient temperature conditions demonstrates the endothermic nature of the dissolution process [22].

Practical formulation considerations recommend dissolution in 50°C water prior to incorporation into cosmetic or pharmaceutical preparations to ensure complete molecular dispersion [22]. The pH dependency of solubility suggests optimal dissolution conditions at neutral to slightly acidic pH ranges, aligning with typical formulation requirements for topical applications.

Hydrolysis Kinetics and Degradation Pathways

The hydrolytic stability and degradation behavior of arbutin demonstrate complex pH-dependent and temperature-sensitive reaction pathways leading primarily to hydroquinone formation. Comprehensive kinetic studies reveal that arbutin undergoes acid-catalyzed hydrolysis with distinct half-life periods varying according to solution pH conditions [20].

At pH 3.5 and 40°C, β-arbutin exhibits a hydrolysis half-life of approximately 29 months, while optimal stability occurs at pH 4.9 with an extended half-life of 77 months [20]. The pH-stability relationship demonstrates maximum stability near pH 5.0, with declining stability observed at both lower and higher pH values [20]. At pH 6.5, the half-life decreases to approximately 28 months, indicating accelerated degradation under mildly alkaline conditions [20].

The primary degradation pathway involves glycosidic bond cleavage, yielding hydroquinone and D-glucose as principal products [15] [23] [24]. This hydrolytic reaction proceeds through acid-catalyzed mechanisms where protonation of the glycosidic oxygen facilitates bond scission [20]. Under neutral pH conditions, arbutin demonstrates enhanced stability with minimal degradation over extended storage periods [17].

Table 4: Hydrolysis Kinetics and Degradation Pathways

| Condition | Half-life / Stability | Primary Degradation Product | Reference |

|---|---|---|---|

| pH 3.5 at 40°C | ~29 months | Hydroquinone | [20] |

| pH 4.9 at 40°C | ~77 months | Hydroquinone | [20] |

| pH 5.5 at 40°C | ~37 months | Hydroquinone | [20] |

| pH 6.5 at 40°C | ~28 months | Hydroquinone | [20] |

| Acidic conditions | Moderate stability with HQ formation | Hydroquinone | [15] |

| Neutral pH (7.0) | Good stability | Minimal degradation | [17] |

| Alkaline conditions | Reduced stability | Hydroquinone + oxidation products | [20] |

| Temperature 60-120°C | Gradual decomposition to hydroquinone | Hydroquinone | [16] |

| UV light exposure | Photostable (no HQ formation) | No degradation observed | [17] |

| Enzymatic hydrolysis | Substrate for β-glucosidase | Hydroquinone + glucose | [23] [24] |

Temperature-dependent degradation studies conducted across 60°C to 120°C ranges demonstrate progressive hydroquinone formation with increasing thermal stress [16]. The thermal degradation kinetics follow first-order reaction patterns, with activation energy parameters indicating substantial energy requirements for glycosidic bond cleavage under neutral conditions.

Enzymatic degradation pathways represent biologically relevant transformation mechanisms where β-glucosidase enzymes catalyze specific hydrolysis of the β-1,4-glycosidic linkage [23] [24]. This enzymatic pathway demonstrates substrate specificity for β-arbutin over α-arbutin due to configurational preferences of the enzyme active site [23].

Photochemical stability assessments reveal remarkable resistance to ultraviolet radiation-induced degradation, with no detectable hydroquinone formation following extended light exposure periods [17]. This photostability characteristic distinguishes arbutin from hydroquinone, which undergoes rapid photooxidation under similar conditions.

Oxidative degradation under alkaline conditions produces complex reaction mixtures containing hydroquinone along with various quinone derivatives and polymerization products [20]. The formation of these secondary oxidation products occurs through hydroquinone autooxidation mechanisms facilitated by elevated pH conditions.

Purity

Physical Description

Color/Form

White powder (pure synthetic)

Needles (water + 1)

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-1.35 (LogP)

log Kow = -1.35

Appearance

Melting Point

142 - 143 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 35 companies (only ~ 5.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Therapeutic Uses

Pharmacology

Mechanism of Action

...This study ... presents evidence that cotreatment of aloesin and arbutin inhibits tyrosinase activity in a synergistic manner by acting through a different action mechanism. Aloesin or arbutin similarly inhibited enzyme activity of human- and mushroom-tyrosinases with an IC50 value of 0.1 or 0.04 mM, respectively. Lineweaver-Burk plots of the enzyme kinetics data showed that aloesin inhibited tyrosinase activity noncompetitively with a Ki value of 5.3 mM, whereas arbutin did it competitively (Maeda, 1996). We then examined whether cotreatment of these agents inhibits the tyrosinase activity in a synergistic manner. The results showed that 0.01 mM aloesin in the presence of 0.03 mM arbutin inhibited activity of mushroom by 80% of the control value and the reverse was also true. The inhibitory effects were calculated to be synergistic according to the Burgi method. Taken together, we suggest that aloesin along with arbutin inhibits in synergy melanin production by combined mechanisms of noncompetitive and competitive inhibitions of tyrosinase activity.

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

During the first 4 hours following ingestion of a single dose of 210 mg arbutin in healthy volunteers, 224.5 μmol/L hydroquinone glucuronide and 182 μmol/L of hydroquinone sulfate were recovered in the urine.

No pharmacokinetic data available.

The urinary excretion of arbutin metabolites was examined in a randomized crossover design in 16 healthy volunteers after the application of a single oral dose of bearberry leaves dry extract (BLDE). There were two groups of application using either film-coated tablets (FCT) or aqueous solution (AS). The urine sample analysis was performed by a validated HPLC coolarray method (hydroquinone) and a validated capillary electrophoresis method (hydroquinone-glucuronide, hydroquinone-sulfate). The total amounts of hydroquinone equivalents excreted in the urine from BLDE were similar in both groups. With FCT, 64.8% of the arbutin dose administered was excreted; with AS, 66.7% was excreted (p = 0.61). The maximum mean urinary concentration of hydroquinone equivalents was a little higher and peaked earlier in the AS group versus the FCT group, although this did not reach statistical significance (Cur max = 1.6893 umol/mL vs. 1.1250 umol/mL, p = 0.13; tmax (t midpoint) = 3.60 h vs. 4.40 hr, p = 0.38). The relative bioavailability of FCT compared to AS was 103.3% for total hydroquinone equivalents. There was substantial intersubject variability. No significant differences between the two groups were found in the metabolite patterns detected (hydroquinone, hydroquinone-glucuronide, and hydroquinone-sulfate).

To study the effects of aloesin and arbutin on normal cultured human melanocytes in synergetic method. Building up the system of cultured human melanocytes. The cultured melanocytes in vitro were treated with the mixture of aloesin and arbutin. The cell viability and tyrosinase activity was measured by MTT assay, utilization of L-Dopa as the substrate respectively; melanin content was measured by image analysis system. Furthermore, the effects of the mixture on melanocytes were compared with that of aloesin and arbutin. The mixture of aloesin and arbutin showed an inhibition on tyrosinase activity of human melanocytes and reduced significantly melanin content. Between the mixture and the single use of aloesin or arbutin, there is significant difference (P<0.05). On the other hand, the mixture has little influence on melanocytes viability and there is negative significance. The mixture of aloesin and arbutin can significantly inhibit the tyrosinase activity and melanogenesis of cultured human melanocytes. It showed the effects of aloesin and arbutin in a synergistic manner.

Metabolism Metabolites

Wikipedia

2C-T-17

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

Available commercially in both natural and synthetic forms

...The upland cranberry extract ... bearberry /Arctostaphylos uva-ursi (L.) Spreng/ ... is standardized to contain 20% arbutin. In the body, arbutin breaks down into hydroquinone, a compound recognized for its role in urinary tract function

Interactions

...This study ... presents evidence that cotreatment of aloesin and arbutin inhibits tyrosinase activity in a synergistic manner by acting through a different action mechanism. Aloesin or arbutin similarly inhibited enzyme activity of human- and mushroom-tyrosinases with an IC50 value of 0.1 or 0.04 mM, respectively. Lineweaver-Burk plots of the enzyme kinetics data showed that aloesin inhibited tyrosinase activity noncompetitively with a Ki value of 5.3 mM, whereas arbutin did it competitively (Maeda, 1996). We then examined whether cotreatment of these agents inhibits the tyrosinase activity in a synergistic manner. The results showed that 0.01 mM aloesin in the presence of 0.03 mM arbutin inhibited activity of mushroom by 80% of the control value and the reverse was also true. The inhibitory effects were calculated to be synergistic according to the Burgi method. Taken together, we suggest that aloesin along with arbutin inhibits in synergy melanin production by combined mechanisms of noncompetitive and competitive inhibitions of tyrosinase activity.

Dates

2: Liao AH, Ma WC, Wang CH, Yeh MK. Penetration depth, concentration and efficiency of transdermal α-arbutin delivery after ultrasound treatment with albumin-shelled microbubbles in mice. Drug Deliv. 2016 Sep;23(7):2173-2182. Epub 2014 Aug 22. PubMed PMID: 25148541.

3: Wei M, Ren Y, Liu C, Liu R, Zhang P, Wei Y, Xu T, Wang F, Tan T, Liu C. Fermentation scale up for α-arbutin production by Xanthomonas BT-112. J Biotechnol. 2016 Sep 10;233:1-5. doi: 10.1016/j.jbiotec.2016.05.022. Epub 2016 May 18. PubMed PMID: 27208754.

4: Liang K, Xu K, Bessarab D, Obaje J, Xu C. Arbutin encapsulated micelles improved transdermal delivery and suppression of cellular melanin production. BMC Res Notes. 2016 Apr 30;9:254. doi: 10.1186/s13104-016-2047-x. PubMed PMID: 27129306; PubMed Central PMCID: PMC4851826.

5: Jeon JS, Kim BH, Lee SH, Kwon HJ, Bae HJ, Kim SK, Park JA, Shim JH, Abd El-Aty AM, Shin HC. Simultaneous determination of arbutin and its decomposed product hydroquinone in whitening creams using high-performance liquid chromatography with photodiode array detection: Effect of temperature and pH on decomposition. Int J Cosmet Sci. 2015 Dec;37(6):567-73. doi: 10.1111/ics.12228. Epub 2015 May 7. PubMed PMID: 25857400.

6: Qi WY, Ou N, Wu XD, Xu HM. New arbutin derivatives from the leaves of Heliciopsis lobata with cytotoxicity. Chin J Nat Med. 2016 Oct;14(10):789-793. doi: 10.1016/S1875-5364(16)30094-2. Epub 2016 Oct 31. PubMed PMID: 28236409.

7: Avonto C, Wang YH, Avula B, Wang M, Rua D, Khan IA. Comparative studies on the chemical and enzymatic stability of alpha- and beta-arbutin. Int J Cosmet Sci. 2016 Apr;38(2):187-93. doi: 10.1111/ics.12275. Epub 2015 Oct 7. PubMed PMID: 26352830.

8: Kuźniak E, Wielanek M, Chwatko G, Głowacki R, Libik-Konieczny M, Piątek M, Gajewska E, Skłodowska M. Salicylic acid and cysteine contribute to arbutin-induced alleviation of angular leaf spot disease development in cucumber. J Plant Physiol. 2015 Jun 1;181:9-13. doi: 10.1016/j.jplph.2015.03.017. Epub 2015 Apr 17. PubMed PMID: 25955697.

9: Jurica K, Karačonji IB, Šegan S, Opsenica DM, Kremer D. Quantitative analysis of arbutin and hydroquinone in strawberry tree (Arbutus unedo L., Ericaceae) leaves by gas chromatography-mass spectrometry. Arh Hig Rada Toksikol. 2015 Sep 1;66(3):197-202. doi: 10.1515/aiht-2015-66-2696. PubMed PMID: 26444340.

10: Shams A, Khan IU, Iqbal H. Analysis of salicylic acid, arbutin and corticosteroids in skin whitening creams available in Pakistan using chromatographic techniques. Int J Cosmet Sci. 2016 Aug;38(4):421-8. doi: 10.1111/ics.12310. Epub 2016 Apr 5. PubMed PMID: 26855207.

11: Sccs, Degen GH. Opinion of the Scientific Committee on Consumer safety (SCCS)--Opinion on the safety of the use of α-arbutin in cosmetic products. Regul Toxicol Pharmacol. 2016 Feb;74:75-6. doi: 10.1016/j.yrtph.2015.11.008. Epub 2015 Dec 2. PubMed PMID: 26646661.

12: Morag M, Nawrot J, Siatkowski I, Adamski Z, Fedorowicz T, Dawid-Pac R, Urbanska M, Nowak G. A double-blind, placebo-controlled randomized trial of Serratulae quinquefoliae folium, a new source of β-arbutin, in selected skin hyperpigmentations. J Cosmet Dermatol. 2015 Sep;14(3):185-90. doi: 10.1111/jocd.12147. Epub 2015 Jun 28. PubMed PMID: 26119285.

13: Qin L, Wu Y, Liu Y, Chen Y, Zhang P. Dual effects of alpha-arbutin on monophenolase and diphenolase activities of mushroom tyrosinase. PLoS One. 2014 Oct 10;9(10):e109398. doi: 10.1371/journal.pone.0109398. eCollection 2014. PubMed PMID: 25303458; PubMed Central PMCID: PMC4193772.

14: SCCS., Degen GH. Opinion of the Scientific Committee on Consumer Safety (SCCS)--Opinion on the safety of the use of β-arbutin in cosmetic products. Regul Toxicol Pharmacol. 2015 Dec;73(3):866-7. doi: 10.1016/j.yrtph.2015.10.008. Epub 2015 Oct 19. PubMed PMID: 26482403.

15: Wu LH, Li P, Zhao QL, Piao JL, Jiao YF, Kadowaki M, Kondo T. Arbutin, an intracellular hydroxyl radical scavenger, protects radiation-induced apoptosis in human lymphoma U937 cells. Apoptosis. 2014 Nov;19(11):1654-63. doi: 10.1007/s10495-014-1032-x. PubMed PMID: 25187044.

16: Liu C, Zhang P, Zhang S, Xu T, Wang F, Deng L. Feeding strategies for the enhanced production of α-arbutin in the fed-batch fermentation of Xanthomonas maltophilia BT-112. Bioprocess Biosyst Eng. 2014 Feb;37(2):325-9. doi: 10.1007/s00449-013-0980-9. Epub 2013 May 31. PubMed PMID: 23722821.

17: Liu CQ, Deng L, Zhang P, Zhang SR, Liu L, Xu T, Wang F, Tan TW. Screening of high α-arbutin producing strains and production of α-arbutin by fermentation. World J Microbiol Biotechnol. 2013 Aug;29(8):1391-8. doi: 10.1007/s11274-013-1302-8. Epub 2013 Mar 1. PubMed PMID: 23456857.

18: Liu C, Zhang P, Liu L, Xu T, Tan T, Wang F, Deng L. Isolation of α-arbutin from Xanthomonas CGMCC 1243 fermentation broth by macroporous resin adsorption chromatography. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Apr 15;925:104-9. doi: 10.1016/j.jchromb.2013.01.013. Epub 2013 Jan 24. PubMed PMID: 23542677.

19: Tada M, Kohno M, Niwano Y. Alleviation effect of arbutin on oxidative stress generated through tyrosinase reaction with L-tyrosine and L-DOPA. BMC Biochem. 2014 Oct 9;15:23. doi: 10.1186/1471-2091-15-23. PubMed PMID: 25297374; PubMed Central PMCID: PMC4195341.

20: Sasaki C, Ichitani M, Kunimoto KK, Asada C, Nakamura Y. Extraction of arbutin and its comparative content in branches, leaves, stems, and fruits of Japanese pear Pyrus pyrifolia cv. Kousui. Biosci Biotechnol Biochem. 2014;78(5):874-7. doi: 10.1080/09168451.2014.893185. Epub 2014 May 9. PubMed PMID: 25035992.